Home > Products > Screening Compounds P51574 > 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea - 1448130-75-3

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

Catalog Number: EVT-2932483
CAS Number: 1448130-75-3
Molecular Formula: C21H22N4O3
Molecular Weight: 378.432
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Synthesis and characterization: The compound needs to be synthesized and its physical and chemical properties thoroughly characterized. [, ]
  • Biological evaluation: Comprehensive biological screening is needed to identify potential targets and evaluate its activity against different enzymes, receptors, and cellular pathways. [, , , , ]
  • Structure-activity relationship studies: Modifications of the molecular structure could be explored to optimize its activity and selectivity towards specific targets. []
  • In vivo studies: If promising activities are identified, further investigations in animal models could be conducted to assess its pharmacokinetic properties and therapeutic potential. []

4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a compound mentioned in the research paper titled "Crystal structures and Hirshfeld surface analyses of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one and methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate". [] This paper focuses on the crystal structures and Hirshfeld surface analyses of this compound along with another related pyridazinone derivative. The crystal structure analysis reveals that adjacent molecules of 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one are linked by a pair of N—H⋯O hydrogen bonds, forming inversion dimers with an (8) ring motif. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate is another compound discussed in the same research paper as the previous compound. [] The paper examines its crystal structure and Hirshfeld surface analysis, revealing the presence of intermolecular C—H⋯O interactions within the crystal structure. []

Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate

Compound Description: Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is a compound studied for its crystal structure and Hirshfeld surface analysis. [] The research highlighted the role of methylene-C—H⋯O(ring carbonyl) and N(pyridazinyl) interactions in forming a supramolecular tape along the a-axis direction within the crystal packing. []

Ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate

Compound Description: The compound ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate is characterized by its crystal structure in the research paper. [] It's noted that the benzofuran ring system and the oxopyradizine ring in this molecule are significantly inclined to each other with a dihedral angle of 73.33 (8)°. []

2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid

Compound Description: 2-[5-(4-methylbenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetic acid is another compound highlighted for its crystal structure, Hirshfeld surface analysis, and DFT studies in a research paper. [] The research shows that the phenyl and pyridazine rings in this compound are inclined to each other by 10.55 (12)°. Additionally, the 4-methylbenzyl ring is almost perpendicular to the pyridazine ring with a dihedral angle of 72.97 (10)°. []

[8]: https://www.semanticscholar.org/paper/3e65520565dad86d7433096b9b338e546eb90cf4

Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate

Compound Description: Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate is a compound investigated in a research paper for its structural characteristics. [] The analysis reveals a twisted pyridazine ring in the molecule. The dihedral angle between its mean plane and that of the bromophenyl mean plane is 17.2(2)°. []

(R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid

Compound Description: (R,Z)-2(2-(4-(4-amino-2-methyl-4-oxobutanoyl) phenyl) hydrazono)-2-cyanoacetic acid is a degradation product of Levosimendan identified and characterized in a research paper focusing on the drug's degradation studies. [] This novel degradant product, with the molecular formula C14H14N4O4, is formed under acidic conditions. []

[18]: https://www.semanticscholar.org/paper/c1bad5a5c2e475ebc3c0563631d065e6dd7a20c4

(R,E)-2-amino-N’-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide

Compound Description: (R,E)-2-amino-N’-(4-(4-methyl-6-oxo-1,4,-5,6-tetrahydropyridazin-3-yl)phenyl)-2-oxoaceto hydrazonoyl cyanide, also known as DP-2, is another degradation product of Levosimendan. [] This compound is formed through the conversion of a cyano group to an amide. []

[18]: https://www.semanticscholar.org/paper/c1bad5a5c2e475ebc3c0563631d065e6dd7a20c4

(R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: (R)-5-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, labeled as DP-3 in the research, is a degradation product of Levosimendan. [] Its formation involves the cleavage of the aryl nitrogen bond of benzene-substituted dicyano hydrazine. []

Overview

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea is a complex organic compound that falls under the category of urea derivatives. It features a unique structure that combines various functional groups, making it of interest in medicinal chemistry and pharmaceutical research. The compound is recognized for its potential biological activity, particularly as a selective inhibitor in various biological pathways.

Source

The compound is detailed in patent literature, which discusses its synthesis and potential applications in pharmaceuticals. Specifically, it has been noted for its selective inhibitory properties against certain biological targets, which may have implications for therapeutic uses .

Classification

This compound can be classified as:

  • Organic Compound: It contains carbon-based structures.
  • Urea Derivative: It features a urea functional group.
  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of biologically active compounds.
Synthesis Analysis

Methods

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions that may include:

  • Condensation Reactions: To form the urea linkage.
  • Substitution Reactions: To introduce various substituents on the phenyl rings.

Technical Details

The synthetic route often includes:

  1. Formation of the Urea Linkage: Reacting an isocyanate with an amine or an amide.
  2. Introduction of the Methoxy Group: This may involve methylation of phenolic compounds or direct etherification.
  3. Construction of Dihydropyridazin Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can be represented by its chemical formula and structural formula:

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O2_{2}

Data

The compound's molecular weight is approximately 342.41 g/mol. The structural representation includes:

  • A central urea group.
  • Two phenyl rings with various substituents, including a methoxy group and a dihydropyridazin moiety.
Chemical Reactions Analysis

Reactions

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea can undergo several types of chemical reactions:

  • Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions.
  • Oxidation and Reduction: Functional groups within the molecule may participate in redox reactions depending on the conditions used.

Technical Details

Common reagents and conditions for these reactions include:

  • Hydrolytic conditions using acids or bases.
  • Oxidizing agents such as potassium permanganate for oxidation reactions.
Mechanism of Action

Process

The mechanism of action for 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea likely involves interaction with specific biological targets, potentially inhibiting enzymatic activity or interfering with receptor-ligand interactions.

Data

Studies suggest that compounds with similar structures often act by modulating signaling pathways related to cell growth and differentiation, though specific data on this compound's mechanism remains to be fully elucidated.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea include:

  • Appearance: Likely to be a solid at room temperature.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Biological Research: Investigating its role as an inhibitor in various biochemical pathways, which could lead to insights into disease mechanisms and treatment strategies.

Properties

CAS Number

1448130-75-3

Product Name

1-(4-Methoxyphenethyl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]urea

Molecular Formula

C21H22N4O3

Molecular Weight

378.432

InChI

InChI=1S/C21H22N4O3/c1-25-20(26)12-11-19(24-25)17-5-3-4-6-18(17)23-21(27)22-14-13-15-7-9-16(28-2)10-8-15/h3-12H,13-14H2,1-2H3,(H2,22,23,27)

InChI Key

GAUDBWLISXVGQE-UHFFFAOYSA-N

SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)NCCC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.